molecular formula C23H18O6S B15034167 4-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

4-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-methylphenoxy)acetate

Cat. No.: B15034167
M. Wt: 422.5 g/mol
InChI Key: VJUUIPXZJUEHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE is a complex organic compound that features a benzoxathiol core with methoxyphenyl and methylphenoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the esterification of 4-methoxyphenylacetic acid with dimethyl carbonate using mesoporous sulfated zirconia as a catalyst . Another approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, halogenated, or hydroxylated derivatives.

Scientific Research Applications

4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHYLPHENOXY)ACETATE is unique due to its benzoxathiol core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H18O6S

Molecular Weight

422.5 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-methylphenoxy)acetate

InChI

InChI=1S/C23H18O6S/c1-14-3-7-17(8-4-14)27-13-20(24)28-18-11-12-19-22(30-23(25)29-19)21(18)15-5-9-16(26-2)10-6-15/h3-12H,13H2,1-2H3

InChI Key

VJUUIPXZJUEHGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=C(C3=C(C=C2)OC(=O)S3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.